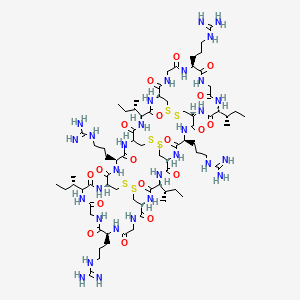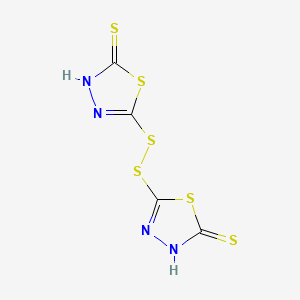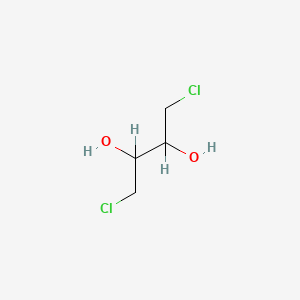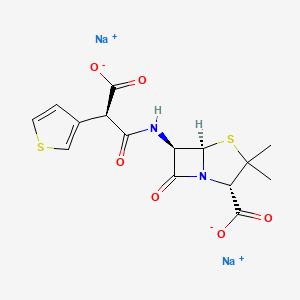
Ticarcillin disodium
Descripción general
Descripción
Ticarcillin disodium is a broad-spectrum, semi-synthetic penicillin antibiotic that exhibits bactericidal activity and resistance to beta-lactamase. It operates similarly to carbenicillin by inactivating the penicillin-sensitive transpeptidase C-terminal domain, which is crucial for bacterial cell wall synthesis. The inactivation of this enzyme by ticarcillin leads to the prevention of peptidoglycan cross-linkage, resulting in incomplete cell walls and ultimately causing bacterial cell lysis .
Synthesis Analysis
The synthesis of this compound has been improved to be more practical, efficient, and economical. A reported synthesis method involves six steps starting from chloroacetyl chloride, achieving an overall yield of 27.7%. The spectral data of the synthesized compound match those reported in the literature, indicating the success of the synthesis process . Additionally, this compound has been used as a starting material for the synthesis of the penicillin antibiotic temocillin disodium, which was achieved through a three-step process with a total yield of 56.46% .
Molecular Structure Analysis
The molecular structure of this compound has been confirmed through various analytical methods, including mass spectrometry (MS) and proton nuclear magnetic resonance (1H-NMR). These methods ensure the integrity and correctness of the synthesized antibiotic's structure .
Chemical Reactions Analysis
This compound is known to be combined with clavulanate potassium to enhance its effectiveness against beta-lactamase-producing bacteria. Clavulanate is a beta-lactamase inhibitor that, when combined with ticarcillin, expands its antimicrobial spectrum. This combination has been used in various clinical settings, including the treatment of infections in children and adolescents with malignancies, as well as in the management of post-cesarean-section endomyometritis .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound have been characterized using high-performance liquid chromatography (HPLC). An HPLC method has been established to determine high molecular mass impurities in this compound and clavulanate potassium, which is crucial for quality control. The method is described as simple, rapid, accurate, and reproducible, with good linearity and sensitivity for detecting impurities .
Relevant Case Studies
Several case studies have demonstrated the clinical efficacy of this compound. In adolescents with malignancies, this compound plus clavulanate potassium showed satisfactory clinical efficacy and safety profiles . In children with acute bacterial infections, the combination was effective against a wide range of infections, including those caused by beta-lactamase-producing pathogens . This compound has also been used successfully in the treatment of anaerobic infections, with most anaerobic isolates being susceptible to the antibiotic . Furthermore, the combination of this compound and clavulanate potassium has been used to treat post-cesarean-section endomyometritis, achieving a clinical cure in 80% of the patients .
Aplicaciones Científicas De Investigación
Antibacterial Mechanism
Ticarcillin disodium, a semi-synthetic penicillin antibiotic, is recognized for its broad-spectrum bactericidal activity and beta-lactamase resistance. It functions by disrupting bacterial cell wall synthesis, leading to cell lysis. This characteristic makes it effective against a variety of bacterial infections (this compound, 2020).
Analytical Methods in Drug Quality Control
Analytical techniques such as headspace gas chromatography are used to detect residual solvents in this compound bulk drug. This method ensures the purity and safety of the drug, making it a crucial aspect of pharmaceutical quality control (Huang Xiu-fen, 2012).
High Molecular Mass Impurities Analysis
High-Performance Liquid Chromatography (HPLC) is utilized to determine high molecular mass impurities in this compound. This method aids in maintaining the quality and efficacy of the drug, ensuring it meets the required standards for medical use (Liu Xiao-chan, 2011).
Synthesis Improvements
Research on improved synthesis methods for this compound aims to enhance its production efficiency and cost-effectiveness. These advancements are critical for making the drug more accessible and affordable (Wang Mi-juan, 2006).
Stability and Degradation Studies
Studies on the stability of this compound in various conditions, such as in different infusion systems, help in understanding its shelf life and optimal storage conditions. This knowledge is essential for ensuring the drug's effectiveness when administered to patients (Yanping Zhang & Lawrence A Trissel, 2001).
Environmental Impact and Degradation
Research on the degradation of this compound using eco-friendly methods like subcritical water oxidation explores its environmental impact. Such studies are crucial for developing sustainable practices in pharmaceutical disposal and reducing potential health risks (Erdal Yabalak, 2018).
Pharmacodynamics and Clinical Efficacy
Investigations into the pharmacokinetics and pharmacodynamics of ticarcillin and its derivatives, like temocillin, contribute significantly to understanding its clinical efficacy, dosage optimization, and resistance profiles. This information is vital for effective treatment strategies, especially against resistant bacterial strains (K. Alexandre & B. Fantin, 2018).
Mecanismo De Acción
Target of Action
Ticarcillin disodium primarily targets the Penicillin Binding Protein 2a (PBP 2a) . This protein plays a crucial role in bacterial cell wall synthesis, making it an effective target for antibiotics like this compound .
Mode of Action
This compound’s principal mechanism of action revolves around its capacity to prevent the cross-linking of peptidoglycan during bacterial cell wall synthesis . It inhibits the function of PBP 2a, which is essential for peptidoglycan cross-linking . Consequently, when the offending bacteria attempt to undergo cell division, cell death occurs .
Biochemical Pathways
The affected biochemical pathway is the bacterial cell wall synthesis. By inhibiting the cross-linking of peptidoglycan, this compound disrupts the integrity of the bacterial cell wall, leading to cell lysis and death .
Pharmacokinetics
The peak concentration is reached within 1-2 hours after intramuscular administration . It has a protein binding of 45% . The elimination half-life is approximately 1.1 hours , and 80-90% of the drug is excreted unchanged in urine within 24 hours .
Result of Action
The molecular and cellular effects of this compound’s action result in the death of the bacterial cells. By preventing the cross-linking of peptidoglycan during bacterial cell wall synthesis, the integrity of the bacterial cell wall is compromised. This leads to cell lysis and death when the bacteria attempt to undergo cell division .
Action Environment
This compound is highly soluble in water, but should be dissolved only immediately before use to prevent degradation . This susceptibility can be overcome by combining this compound with a β-lactamase inhibitor such as clavulanic acid .
Safety and Hazards
Ticarcillin disodium may cause skin irritation, serious eye irritation, an allergic skin reaction, and allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Direcciones Futuras
Ticarcillin disodium is used to treat a variety of infections in the body . It is often used in combination with another anti-infective agent, usually an aminoglycoside, for the empiric treatment of febrile patients . The dosage and duration of treatment depend on the nature and severity of the infection .
Propiedades
IUPAC Name |
disodium;(2S,5R,6R)-6-[[(2R)-2-carboxylato-2-thiophen-3-ylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O6S2.2Na/c1-15(2)9(14(22)23)17-11(19)8(12(17)25-15)16-10(18)7(13(20)21)6-3-4-24-5-6;;/h3-5,7-9,12H,1-2H3,(H,16,18)(H,20,21)(H,22,23);;/q;2*+1/p-2/t7-,8-,9+,12-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBCUBMBMZNEME-QBGWIPKPSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CSC=C3)C(=O)[O-])C(=O)[O-])C.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CSC=C3)C(=O)[O-])C(=O)[O-])C.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2Na2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60951968 | |
| Record name | Disodium (2S,5R,6R)‐6‐[(2R)‐2‐carboxylato‐2‐ (thiophen‐3‐yl)acetamido]‐3,3‐dimethyl‐7‐oxo‐4‐ thia‐1‐azabicyclo[3.2.0]heptane‐2‐carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60951968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
29457-07-6 | |
| Record name | Ticarcillin disodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029457076 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disodium (2S,5R,6R)‐6‐[(2R)‐2‐carboxylato‐2‐ (thiophen‐3‐yl)acetamido]‐3,3‐dimethyl‐7‐oxo‐4‐ thia‐1‐azabicyclo[3.2.0]heptane‐2‐carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60951968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium [2S-[2α,5α,6β(S*)]]-6-(carboxylato-3-thienylacetamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.115 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TICARCILLIN DISODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8TVV6DSYG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of Ticarcillin Disodium and how does it exert its antibacterial effect?
A1: this compound, a semi-synthetic penicillin antibiotic, targets the penicillin-binding proteins (PBPs) found in the bacterial cell wall. [] Specifically, it inhibits the transpeptidase activity of PBPs, which are crucial enzymes for the final cross-linking step in peptidoglycan synthesis. [, ] This disruption weakens the cell wall, leading to bacterial cell lysis and death. [, ]
Q2: How does the presence of beta-lactamase affect the efficacy of this compound?
A2: Beta-lactamase enzymes, produced by certain bacteria, can hydrolyze the beta-lactam ring present in this compound, rendering it ineffective. [, ] This resistance mechanism is commonly observed in bacteria like Escherichia coli and Klebsiella pneumoniae. []
Q3: How does the addition of Clavulanate Potassium enhance the activity of this compound?
A3: Clavulanate Potassium is a beta-lactamase inhibitor that irreversibly binds to and inactivates these enzymes. [, , ] When combined with this compound, Clavulanate Potassium protects it from beta-lactamase degradation, thus broadening its spectrum of activity against beta-lactamase-producing bacteria. [, , , ]
Q4: What strategies can be employed to enhance the stability and solubility of this compound formulations?
A4: The addition of excipients like Disodium EDTA (Ethylene Diamine Tetraacetic Acid), Sodium Sulfite, and Glycine can significantly improve the stability of this compound formulations. [] Furthermore, optimizing the pH and using appropriate buffer systems can enhance solubility and stability. []
Q5: How does the age of foals influence the pharmacokinetics of this compound and Clavulanate Potassium?
A5: Research indicates that 3-day-old foals exhibit significantly lower clearance rates and a larger volume of distribution for Ticarcillin compared to 28-day-old foals, suggesting immature renal excretion mechanisms in younger animals. [] Clavulanate Potassium displayed similar age-related differences in elimination rates. []
Q6: Has this compound demonstrated efficacy against Legionella pneumophila infections?
A6: Studies using a neutropenic weanling rat model of Legionella pneumophila pneumonia showed that while this compound alone was ineffective, the combination of this compound and Clavulanate Potassium produced bactericidal effects comparable to Erythromycin. [] This finding highlights the importance of Clavulanate Potassium in extending the spectrum of activity.
Q7: How effective is this compound/Clavulanate Potassium in treating obstetric and gynecologic infections?
A7: Clinical studies indicate that this compound/Clavulanate Potassium is a safe and effective treatment option for various obstetric and gynecologic infections, including postpartum endometritis and pelvic inflammatory disease. [, , , , , ]
Q8: What are the primary mechanisms of resistance to this compound?
A8: The most common resistance mechanism is the production of beta-lactamases by bacteria, which hydrolyze the beta-lactam ring of this compound, rendering it inactive. [, ] Other mechanisms include alterations in PBPs, reducing their affinity for this compound, and decreased permeability of the bacterial outer membrane, limiting drug entry. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![6-(Trifluoromethyl)-2H-spiro[benzofuran-3,4'-piperidine]](/img/structure/B3029604.png)
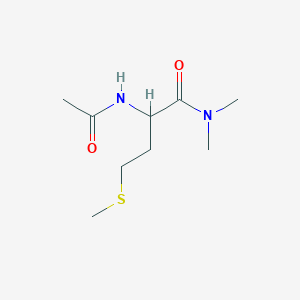
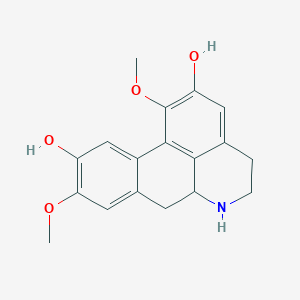
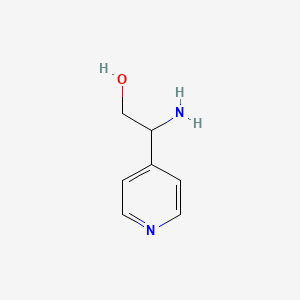
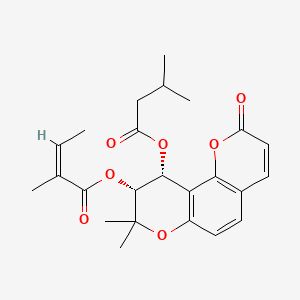
![3-Oxabicyclo[3.1.0]hexan-6-amine](/img/structure/B3029612.png)
